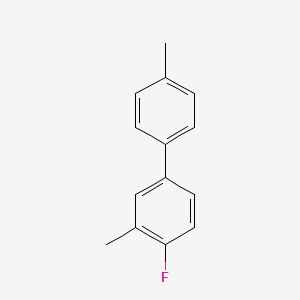

3,4'-Dimethyl-4-fluorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPXILHXJFOCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718369 | |

| Record name | 4-Fluoro-3,4'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-03-8 | |

| Record name | 4-Fluoro-3,4′-dimethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3,4'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethyl 4 Fluorobiphenyl and Analogous Fluorinated Biphenyls

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.net These methods offer high efficiency and functional group tolerance, making them ideal for synthesizing complex molecules like substituted fluorobiphenyls.

Suzuki–Miyaura Coupling Strategies for Biaryl Formation

The Suzuki–Miyaura coupling is the preeminent method for synthesizing biphenyl (B1667301) derivatives, including fluorinated analogues. nih.govacs.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.com For the synthesis of 3,4'-Dimethyl-4-fluorobiphenyl, two primary disconnections are feasible:

Coupling of a 4-fluoro-3-methylphenylboronic acid with a 4-halotoluene.

Coupling of a 4-methylphenylboronic acid with a 4-halo-1-fluoro-2-methylbenzene.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more elaborate Buchwald-type ligands (e.g., SPhos, XPhos), are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. rsc.org A base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃), is required for the transmetalation step. rsc.orgacs.org

Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, have been developed as a greener alternative to homogeneous systems, offering good conversion rates and the potential for catalyst recycling. mdpi.comresearchgate.net Studies on the synthesis of various fluorinated biphenyls have demonstrated excellent yields using palladium catalysts in solvent mixtures like dioxane/water or toluene/THF/water. rsc.orgacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-3,4-difluorobenzene | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane:Water (3:1) | ~78% (average) | acs.org |

| Tetrafluoroiodobenzene | Trifluoroboronic Acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/Toluene/H₂O | 99% | rsc.org |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | Pd NPs on Graphene | K₂CO₃ | Dioxane:Water (1:1) | >90% | mdpi.com |

| Ethyl 4-bromo-2-methylbenzoate | 4-Fluorophenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol | High (not specified) | scholarsresearchlibrary.com |

Exploration of Alternative Metal-Catalyzed Coupling Approaches

While the Suzuki-Miyaura reaction is dominant, other metal-catalyzed methods provide alternative pathways to fluorinated biphenyls. nih.govthieme-connect.com

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. beilstein-journals.org While not a direct route to biphenyls, it can be used to synthesize stilbene (B7821643) derivatives which can then undergo further transformations. One-pot Heck/Suzuki coupling sequences have also been developed for efficient molecular construction. researchgate.net

Glaser Coupling: This is a copper-catalyzed homocoupling of terminal alkynes to form symmetrical 1,3-diynes. polimi.itrsc.org It is not typically used for direct biphenyl synthesis but can be employed to create larger conjugated systems incorporating biphenyl units. nih.gov Modern protocols have explored greener and metal-free variations of this classic reaction. researchgate.net

Hiyama Coupling: This reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. mdpi.comorganic-chemistry.org A key advantage is the stability and low toxicity of the organosilicon reagents. The reaction requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org Base-free Hiyama couplings have been developed, particularly for reactions involving fluorinated substrates where a C-F bond activation can generate the necessary metal-fluoride intermediate. acs.org

Table 2: Comparison of Alternative Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Key Reagents | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Heck | Aryl Halide + Alkene | Palladium | Forms C(sp²)-C(sp²) bonds with alkenes; indirect route to biphenyls. | nih.govbeilstein-journals.org |

| Glaser | Terminal Alkyne (Homocoupling) | Copper | Forms symmetrical 1,3-diynes; not for unsymmetrical biphenyls. | nih.govpolimi.it |

| Hiyama | Aryl Halide + Organosilane | Palladium | Uses stable, low-toxicity organosilanes; requires fluoride or base activation. | nih.govmdpi.comorganic-chemistry.org |

Functionalization and Derivatization Approaches

Strategic Introduction of Fluorine via Post-Coupling Fluorination and Deoxyfluorination

Introducing fluorine late in a synthetic sequence is a powerful strategy.

Post-Coupling Fluorination: This involves the direct C-H fluorination of a pre-formed biphenyl scaffold. Electrophilic fluorinating agents, such as Selectfluor®, can be used to install fluorine onto aromatic rings. rsc.org This method has been applied to modify microporous organic polymers postsynthetically, demonstrating its utility on complex macromolecules. rsc.org

Deoxyfluorination: This method converts a hydroxyl group (-OH) on a biphenyl ring into a C-F bond. It is a common strategy for synthesizing fluorinated aromatics from readily available phenols. While classic deoxyfluorination reagents can be harsh, modern methods have emerged. For instance, photoredox-catalyzed deoxyfluorination enables the conversion of electron-rich phenols to fluoroarenes under mild conditions, overcoming the limitations of traditional nucleophilic aromatic substitution (SNAr) which typically requires electron-deficient substrates. nih.govresearchgate.net

Regioselective Methylation and Other Alkylation Strategies

The precise placement (regioselectivity) of methyl groups on the biphenyl framework is critical. While classical methods like Friedel-Crafts alkylation exist, they often suffer from a lack of selectivity, leading to mixtures of isomers. For this reason, modern syntheses overwhelmingly favor a convergent approach, using cross-coupling reactions with pre-methylated starting materials (e.g., 4-bromotoluene (B49008) or 3-methylphenylboronic acid) to ensure the correct substitution pattern from the outset. scholarsresearchlibrary.com

For specialized applications, biocatalytic methylation offers an alternative with exceptional regioselectivity. nih.gov Engineered methyltransferase (MT) enzymes, using S-adenosyl-L-methionine (SAM) as a methyl donor, can selectively methylate specific positions on heterocyclic rings, a strategy that holds promise for complex aromatic systems. nih.gov

Synthesis of Amine and Other Functionalized Derivatives of Dimethylfluorobiphenyls

The dimethylfluorobiphenyl scaffold can be further elaborated to incorporate other valuable functional groups, particularly amines, which are prevalent in pharmaceuticals. nih.gov

Several strategies exist for this transformation:

Reduction of Nitro Groups: A common and reliable method involves the synthesis of a nitro-substituted fluorobiphenyl via cross-coupling (e.g., coupling 1-bromo-4-nitrobenzene (B128438) with a corresponding boronic acid), followed by reduction of the nitro group to a primary amine using standard reducing agents like H₂/Pd/C, SnCl₂, or Fe/HCl. acs.org

Reductive Amination: This one-pot procedure involves reacting a ketone or aldehyde derivative of a biphenyl with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165) or phenylsilane, to form a new C-N bond. organic-chemistry.org

Deoxyamination of Alcohols: Primary amines can be synthesized from biphenyl alcohols. The Mitsunobu reaction or modified procedures using N-haloimides (like N-chlorosuccinimide) and triphenylphosphine can couple an alcohol with an amine or an amine surrogate like phthalimide. nih.gov

Table 3: Methods for the Synthesis of Functionalized Biphenyl Derivatives

| Target Derivative | Synthetic Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Amine | Nitro Group Reduction | H₂, Pd/C; SnCl₂ | Reliable and high-yielding route from nitro-aromatics. | acs.org |

| Amine | Reductive Amination | Aldehyde/Ketone + Amine + Reducing Agent (e.g., NaBH₄) | Directly forms C-N bonds from carbonyl compounds. | organic-chemistry.org |

| Amine | Deoxyamination | Alcohol + Phthalimide/Amine + PPh₃/NCS | Converts alcohols directly to amines. | nih.gov |

| Amide | Amide Coupling | Carboxylic Acid + Amine + Coupling Agent (e.g., EDC, HATU) | Forms amide bonds; widely used but challenging for electron-deficient amines. | nih.gov |

Carbon–Carbon Bond Formation Reactions for Substituted Biphenyls

The construction of the central carbon-carbon single bond between the two aryl rings is the cornerstone of biphenyl synthesis. Over the years, a multitude of cross-coupling reactions have been developed to achieve this transformation, many of which rely on transition-metal catalysts. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

One of the most prevalent and versatile methods for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction . rsc.orgthematicsjournals.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. rsc.orgthematicsjournals.org For the synthesis of 3,4'-Dimethyl-4-fluorobiphenyl, this would likely involve the reaction of 4-fluoroiodobenzene with 3,4-dimethylphenylboronic acid or the coupling of a 3,4-dimethyl-substituted aryl halide with a 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is favored due to the commercial availability of a wide range of boronic acids, the mild reaction conditions, and the tolerance of various functional groups. nih.gov Research has demonstrated the successful synthesis of novel fluorinated biphenyl compounds using palladium(0)-catalyzed Suzuki reactions, achieving excellent yields. acs.org

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org

Beyond the Suzuki-Miyaura coupling, several other carbon-carbon bond formation reactions are employed for the synthesis of substituted biphenyls:

Wurtz-Fittig Reaction : This early method involves the sodium-mediated coupling of two aryl halides. rsc.org However, it is often limited by side reactions and the formation of homocoupled products, making it less suitable for the synthesis of unsymmetrical biphenyls. rsc.org

Ullmann Reaction : This reaction utilizes a copper catalyst to promote the coupling of two aryl halides. rsc.org While effective, it often requires high reaction temperatures.

Negishi Cross-Coupling : This method employs an organozinc reagent, which is coupled with an aryl halide in the presence of a nickel or palladium catalyst. rsc.org It is known for its high regio- and chemoselectivity. rsc.org

Hiyama Cross-Coupling : This reaction involves the coupling of an organosilane with an aryl halide, catalyzed by palladium. rsc.org The use of an activator, such as a fluoride source, is typically required. rsc.org

Stille Cross-Coupling : In this reaction, an organotin compound is coupled with an aryl halide using a palladium catalyst. A significant drawback of this method is the toxicity of the organotin reagents.

Grignard Reaction : The synthesis can also be achieved via a Grignard reaction, which would involve the reaction of an appropriate aryl Grignard reagent with an aryl halide. smolecule.com

Recent advancements have also explored transition-metal-free approaches. For instance, a lithium-catalyzed C-C coupling reaction of two benzene (B151609) molecules has been proposed based on computational studies, suggesting a potential pathway that avoids the use of expensive transition metals. acs.orgnih.gov

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions used for the synthesis of substituted biphenyls.

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium |

| Negishi | Arylzinc | Aryl halide/triflate | Palladium/Nickel |

| Hiyama | Arylsilane | Aryl halide/triflate | Palladium |

| Stille | Arylstannane | Aryl halide/triflate | Palladium |

Regiochemical Control in Biphenyl Synthesis

Achieving the desired substitution pattern, or regiochemistry, is a critical aspect of synthesizing specifically substituted biphenyls like 3,4'-Dimethyl-4-fluorobiphenyl. The choice of synthetic strategy and reaction conditions plays a pivotal role in directing the formation of the correct isomer.

In cross-coupling reactions, the regiochemistry is inherently controlled by the substitution patterns of the starting aryl halide and the organometallic reagent. For the synthesis of 3,4'-Dimethyl-4-fluorobiphenyl via a Suzuki-Miyaura coupling, the required building blocks would be, for example, 1-halo-4-fluorobenzene and 3,4-dimethylphenylboronic acid. The specific placement of the functional groups on these starting materials dictates the final arrangement in the biphenyl product.

However, when intramolecular cyclization or reactions on a pre-formed biphenyl core are employed, controlling the regioselectivity of the reaction becomes more complex. Several factors can influence the regiochemical outcome:

Steric Control : The presence of bulky substituents can hinder reaction at nearby positions, thereby directing incoming groups to less sterically crowded sites. numberanalytics.com

Electronic Control : The electronic properties of the substituents on the aromatic rings can direct incoming electrophiles or nucleophiles to specific positions. numberanalytics.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

Catalyst Control : The choice of catalyst and ligands can significantly influence the regioselectivity of a reaction. numberanalytics.com The ligand sphere around the metal center can create a specific steric and electronic environment that favors bond formation at a particular position.

Substrate Control : The inherent structure of the substrate can be designed to favor a specific reaction pathway and, consequently, a particular regioisomer. numberanalytics.com This can involve the use of directing groups that are later removed.

In the context of synthesizing complex substituted biphenyls, a common strategy involves a cycloaddition cascade. oregonstate.edu For instance, the Diels-Alder reaction has been utilized in cascade processes to construct the phenolic ring with controlled substitution. oregonstate.edu By carefully selecting the substituted diene and dienophile, a high degree of regiochemical control can be achieved. oregonstate.edu

The following table presents data on the synthesis of various fluorinated biphenyls, highlighting the reactants and yields, which implicitly demonstrates regiochemical control through the selection of starting materials.

| Product | Starting Material 1 | Starting Material 2 | Catalyst | Yield | Reference |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ | 77% | acs.org |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ | 79% | acs.org |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | 1-bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ | 72% | acs.org |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl | 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | Pd(PPh₃)₄ | 80% | acs.org |

Advanced Spectroscopic and Analytical Characterization of 3,4'-Dimethyl-4-fluorobiphenyl

Following a comprehensive search, detailed experimental data for the specific characterization of the compound 3,4'-Dimethyl-4-fluorobiphenyl is not available in the public domain through the accessed resources. The creation of a scientifically accurate article that strictly adheres to the requested outline requires specific empirical data for each analytical technique mentioned.

While general information and spectroscopic data for related biphenyl compounds—such as 4-fluorobiphenyl (B1198766), 4,4'-dimethylbiphenyl, and other isomers—are accessible, these data are not applicable to the unique structure of 3,4'-Dimethyl-4-fluorobiphenyl. rsc.orgnih.govnih.govrsc.orgnist.govcdnsciencepub.comchemicalbook.com The precise substitution pattern of the two methyl groups and the fluorine atom on the biphenyl backbone dictates a unique spectroscopic and crystallographic profile. Extrapolating from related but distinct molecules would result in an inaccurate and speculative representation.

To fulfill the request, the following specific data points would be necessary:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for elucidating the exact chemical environment of each atom in the molecule. This includes chemical shifts (δ), coupling constants (J), and signal multiplicities that confirm the connectivity and spatial relationship of the protons, carbons, and the fluorine atom. asm.orgchemicalbook.comcdnsciencepub.com

Fourier Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would provide the vibrational fingerprint of the molecule, identifying characteristic absorption bands for C-H, C-F, and C-C stretching and bending modes within the aromatic rings. rsc.orggoogle.comnist.gov

Mass Spectrometry (MS and HRMS): Mass spectrometry is required to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would further verify its exact molecular formula (C₁₄H₁₃F) by providing a highly accurate mass measurement. rsc.orgtandfonline.com

UV-Visible Spectroscopy: This technique would reveal the electronic transitions within the molecule, specifically the π → π* transitions characteristic of the conjugated biphenyl system, indicating the wavelengths of maximum absorbance (λmax). nist.govbath.ac.ukresearchgate.netupi.edu

Single-Crystal X-ray Diffraction (SC-XRD): To understand the solid-state structure, single-crystal X-ray diffraction analysis is indispensable. This technique would determine the precise bond lengths, bond angles, and the inter-ring dihedral angle, as well as reveal the packing of molecules and any intermolecular interactions in the crystal lattice. mdpi.comuhu-ciqso.esresearchgate.net

Without access to peer-reviewed studies or spectral databases containing this specific information for 3,4'-Dimethyl-4-fluorobiphenyl, it is not possible to generate the requested scientific article.

Advanced Spectroscopic and Analytical Characterization Techniques

Diffraction and Microscopic Characterization

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline structure of materials. iitk.ac.in It provides information on the phase purity of a bulk sample, crystal structure, and lattice parameters. iitk.ac.inrsc.org The technique involves directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). iitk.ac.in The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for identification.

In a typical PXRD experiment, the sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. monash.edu The positions and intensities of the diffraction peaks can be compared to databases, such as the Powder Diffraction File (PDF), to identify the crystalline phase(s) present in the sample. iitk.ac.in While PXRD is a standard method for confirming the phase purity of synthesized crystalline compounds, specific experimental PXRD data for 3,4'-Dimethyl-4-fluorobiphenyl is not available in the consulted sources. rsc.orgresearchgate.net However, analysis of related biphenyl (B1667301) structures demonstrates the utility of PXRD in confirming the successful synthesis of the desired crystalline form.

Table 1: Example of Data Presented in a PXRD Analysis This table illustrates the typical data format obtained from a PXRD experiment and is not specific to 3,4'-Dimethyl-4-fluorobiphenyl.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 21.1 | 4.21 | 100 |

| 23.5 | 3.78 | 60 |

| 25.0 | 3.56 | 75 |

| 29.8 | 2.99 | 40 |

Electron Microscopy (SEM and TEM) for Morphology and Microstructure Analysis

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and microstructure of materials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction produces secondary electrons, backscattered electrons, and characteristic X-rays. ucsb.edu The secondary electrons are primarily used for imaging surface features with resolutions typically around 1 nm. ucsb.edu SEM can be combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis on the sample's surface, providing qualitative and quantitative compositional information. epa.gov

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to investigate the internal structure of a sample. A broad beam of high-energy electrons is passed through an ultrathin specimen, and the transmitted electrons form an image. rsc.org TEM can reveal details about grain size, crystal structure, and the presence of nanocrystallized domains within the material. spiedigitallibrary.org

While these techniques are powerful tools for material characterization, specific SEM or TEM analyses for 3,4'-Dimethyl-4-fluorobiphenyl were not found in the reviewed literature.

Table 2: Comparison of SEM and TEM Capabilities

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Primary Use | Surface topography and morphology imaging | Internal microstructure and crystal structure analysis |

| Resolution | ~1 nm | <1 nm |

| Sample | Bulk sample, requires conductive coating | Ultrathin section (<100 nm) |

| Information | Surface features, elemental composition (with EDS) | Grain size, defects, crystallinity, diffraction patterns |

Chromatographic and Quantitative Analytical Methods

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity and concentration of a target compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of non-volatile and thermally sensitive compounds. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. synectics.net

In the analysis of derivatives of the closely related compound 4'-Fluoro-3-methyl biphenyl, HPLC was successfully used to determine the purity of the final synthesized products. scholarsresearchlibrary.com For example, analyses were performed using a C18 column with a mobile phase mixture, and detection was carried out with a UV detector. nih.gov This approach allows for the quantification of the main product and the detection of any impurities, confirming the success of the synthesis and purification steps. Research on these derivatives shows high purity levels, often exceeding 94%. scholarsresearchlibrary.com

Table 3: HPLC Purity of Synthesized 4'-Fluoro-3-methyl-biphenyl Derivatives (Data adapted from research on closely related compounds) scholarsresearchlibrary.com

| Compound Derivative | Molecular Formula | Purity (%) |

| Derivative 1 | C₂₉H₂₂F₂N₂O₂ | 94.7 |

| Derivative 2 | C₂₇H₂₁FN₂O₂S | 96.0 |

| Derivative 3 | C₂₇H₂₀F₂N₂O₂S | 96.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. asm.org It is the method of choice for the analysis of volatile and semi-volatile organic compounds. floridadep.govepa.gov The sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification of the compound.

GC-MS is widely used in environmental monitoring for compounds like fluorobiphenyls and in metabolism studies to identify biotransformation products. asm.orgasm.org For instance, the analysis of 4-fluorobiphenyl (B1198766) has been performed using a capillary column (e.g., cross-linked methyl silicone) with the mass spectrometer scanning a specific mass-to-charge (m/z) range to identify the parent compound and its metabolites. asm.org EPA Method 8270 is a standard procedure for analyzing semi-volatile organic compounds, including various biphenyls, by GC-MS. floridadep.govshimadzu.com

Table 4: Typical GC-MS Parameters for Semivolatile Compound Analysis (This table represents general conditions and is not specific to 3,4'-Dimethyl-4-fluorobiphenyl)

| Parameter | Value / Description |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) restek.com |

| Injection Mode | Splitless or Split (e.g., 10:1) shimadzu.com |

| Oven Program | Temperature ramp (e.g., 40°C hold for 2 min, ramp to 320°C at 15°C/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

Elemental Analysis (CHN) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Compositional Determination

Elemental Analysis (CHN) is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized organic compound. The results are typically compared against the theoretically calculated percentages for the expected molecular formula.

For several novel derivatives of 4'-Fluoro-3-methyl-biphenyl, elemental analysis provided results that were in excellent agreement with the calculated values, confirming their elemental composition. scholarsresearchlibrary.com

Table 5: Elemental Analysis Data for 4'-Fluoro-3-methyl-biphenyl Derivatives (Data from research on closely related compounds) scholarsresearchlibrary.com

| Compound Derivative | Molecular Formula | Analysis | %C | %H | %F | %N | %O |

| Derivative 1 | C₂₉H₂₂F₂N₂O₂ | Calculated | 74.35 | 4.73 | 8.11 | 5.98 | 6.83 |

| Found | 74.36 | 4.74 | 8.12 | 5.99 | 6.84 | ||

| Derivative 2 | C₂₅H₂₃FN₂O₄ | Calculated | 69.11 | 5.34 | 4.37 | 6.45 | 14.73 |

| Found | 69.12 | 5.35 | 4.38 | 6.46 | 14.74 |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used to determine the elemental composition of a sample, particularly for metals and other trace elements. rsc.org The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. This method is often employed to quantify catalyst residues (e.g., Palladium) or trace metal impurities in a sample. rsc.org While a powerful tool for ensuring compositional purity, no specific ICP-OES data for 3,4'-Dimethyl-4-fluorobiphenyl was noted in the reviewed sources.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is instrumental in predicting various molecular properties.

Quantum Mechanical Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study typically involves geometry optimization to find the lowest energy arrangement of atoms. nih.gov For biphenyl (B1667301) derivatives, a key parameter is the dihedral angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from the substituents and electronic effects like π-conjugation, which favors planarity. In the case of 3,4'-Dimethyl-4-fluorobiphenyl, the methyl group at the 3-position would create steric strain that forces the rings to twist out of a planar conformation. DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G*), would be employed to calculate the precise bond lengths, bond angles, and the crucial inter-ring dihedral angle for the most stable conformer. acs.org

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. ossila.commasterorganicchemistry.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.comsemanticscholar.org A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netuni-muenchen.delibretexts.org It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3,4'-Dimethyl-4-fluorobiphenyl, the MEP would likely show a negative potential around the electronegative fluorine atom and the π-systems of the rings, indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atoms would exhibit a positive potential.

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an experimental infrared (IR) and Raman spectrum. nih.govresearchgate.net By comparing the calculated spectrum with experimental data (if available), the vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. researchgate.net This comparison serves as a validation of the computed optimized geometry. Discrepancies between theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies.

Derivation of Reactivity Descriptors and Global Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. researchgate.netajol.infomdpi.com These parameters, based on conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap corresponds to greater hardness. ijres.org

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. researchgate.netmdpi.com

Investigation of Conformational Mobility and Rotational Barriers

For flexible molecules like biphenyls, MD simulations are used to explore conformational mobility, particularly the rotation around the inter-ring single bond. researchgate.net By performing constrained optimizations at various fixed dihedral angles, a potential energy surface can be generated. The energy maxima on this surface represent the rotational barriers, or the energy required to rotate from one stable conformation to another. acs.org For 3,4'-Dimethyl-4-fluorobiphenyl, these barriers would be influenced by the steric clashes involving the 3-methyl group with the adjacent phenyl ring. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in solution. mdpi.com

While the framework for these computational studies is well-established, the specific application to 3,4'-Dimethyl-4-fluorobiphenyl has not been reported in the reviewed literature. Consequently, no specific data tables or detailed findings for this particular compound can be presented.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Dipole–Dipole)

The non-covalent interactions of 3,4'-Dimethyl-4-fluorobiphenyl are dictated by its distinct structural features: two aromatic rings, a highly electronegative fluorine substituent, and two methyl groups. Computational studies on analogous molecules help elucidate the nature and hierarchy of these interactions.

Dipole–Dipole Interactions : The primary source of a significant permanent dipole moment in the molecule is the carbon-fluorine (C-F) bond, owing to the high electronegativity of fluorine. This creates a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the carbon atom to which it is attached. Dipole-dipole interactions occur when the partially negative end of one molecule aligns with the partially positive end of another. libretexts.org The strength of these interactions is dependent on the magnitude of the dipole moments and the distance between the molecules, decreasing with distance (proportional to 1/r³ for fixed dipoles). libretexts.orglibretexts.org Computational studies on other fluorinated compounds have shown that these electrostatic attractions can be significant, though they may not always be the dominant factor in crystal packing, especially when other interactions are possible. wiley.com

π-π Stacking : As an aromatic compound, 3,4'-Dimethyl-4-fluorobiphenyl is capable of engaging in π-π stacking. This interaction arises from the electrostatic interaction between the electron-rich π-systems of the phenyl rings. However, the substitution pattern significantly modulates this interaction. The presence of fluorine can disrupt ideal π-π stacking. rsc.org Studies on halobenzenes show that fluorine's presence often leads to fewer face-to-face stacking arrangements and more offset or edge-to-face geometries. rsc.org The methyl groups also introduce steric hindrance, further influencing the preferred stacking geometry. Computational modeling using methods like density functional theory (DFT) can quantify the complexation energy of such dimers, revealing the most stable stacking configurations. nih.gov

Hydrogen Bonding and Other Weak Interactions : While 3,4'-Dimethyl-4-fluorobiphenyl lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker, non-classical hydrogen bonds. These can include C-H···F interactions, where a hydrogen atom from a methyl or phenyl group on one molecule interacts with the electronegative fluorine atom on another. Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible. The collective strength of these numerous weak interactions can play a substantial role in the molecule's solid-state structure and physical properties.

Table 1: Summary of Predicted Intermolecular Interactions in 3,4'-Dimethyl-4-fluorobiphenyl

| Interaction Type | Originating Structural Feature(s) | Expected Significance & Nature |

| Dipole-Dipole | Polar C-F bond | Moderate; contributes to electrostatic attraction between molecules. libretexts.org |

| π-π Stacking | Two phenyl rings | Significant, but modulated by substituents. Likely favors an offset or edge-to-face geometry over direct face-to-face stacking due to fluorine and methyl groups. rsc.orgnih.gov |

| London Dispersion Forces | Entire molecule (all atoms) | High; a major contributor to overall cohesion, increasing with molecular size and surface area. libretexts.org |

| Weak C-H···F Hydrogen Bonding | Phenyl/methyl C-H bonds and Fluorine atom | Low to Moderate; contributes to directional packing in the solid state. |

| Weak C-H···π Interactions | Phenyl/methyl C-H bonds and Phenyl rings | Low to Moderate; contributes to stabilizing crystal structures. |

Solvent Effects on Molecular Conformation and Dynamics

The conformation of 3,4'-Dimethyl-4-fluorobiphenyl, particularly the torsional or dihedral angle between the two phenyl rings, is subject to influence by the solvent environment. Computational chemistry provides powerful tools to model these effects, often through the use of implicit solvent models like the Polarizable Continuum Model (PCM), which can be combined with quantum mechanical calculations. acs.org

The dynamics of the molecule, such as the rate of rotation around the central C-C bond, are also affected by the solvent. The solvent's viscosity and its specific interactions with the molecule can alter the energy barrier for this internal rotation.

Polar Solvents (e.g., Dimethyl Sulfoxide) : Polar solvents are expected to interact strongly with the molecule's permanent dipole moment. This interaction would stabilize conformations where the dipole moment is most exposed to the solvent continuum, potentially altering the equilibrium dihedral angle compared to the gas phase. Solvation can significantly impact the potential energy surface of molecules. nih.gov

Nonpolar Solvents (e.g., Hexane) : In nonpolar solvents, dipole-solvent interactions are minimized. Intramolecular forces and steric effects between the two rings and their substituents will be the dominant factors determining the preferred conformation. The conformational preferences in a nonpolar solvent are expected to be closer to those calculated in the gas phase.

Protic Solvents (e.g., Methanol) : Protic solvents could potentially engage in very weak hydrogen bonding with the fluorine atom (C-F···H-O). While weak, such specific interactions could introduce a preference for certain conformations that is not captured by simple continuum models.

Table 2: Predicted Solvent Effects on the Conformation of 3,4'-Dimethyl-4-fluorobiphenyl

| Solvent Type | Primary Interaction Mechanism | Predicted Effect on Molecular Conformation | Computational Modeling Approach |

| Polar Aprotic | Strong dipole-dipole interactions with the solvent continuum. rsc.org | Stabilization of conformers with a larger overall dipole moment. May alter the equilibrium dihedral angle. | PCM, SMD, or other implicit solvent models combined with DFT geometry optimization. |

| Nonpolar | van der Waals / London dispersion forces. libretexts.org | Minimal perturbation of the gas-phase equilibrium geometry. Conformation is dominated by intramolecular steric and electronic effects. | Gas-phase calculations or calculations in a low-dielectric continuum. |

| Polar Protic | Dipole-dipole interactions and potential for weak C-F···H-O hydrogen bonding. | Similar to polar aprotic solvents, with possible specific stabilization of conformers that maximize weak hydrogen bonding. | Implicit solvent models, or explicit solvent models (QM/MM) for higher accuracy. |

Advanced Quantum Chemical Methodologies (e.g., CASSCF, CASPT2, XMCQDPT2) for Excited State Analysis

The analysis of the electronically excited states of biphenyl derivatives often requires methods beyond standard single-reference techniques like Time-Dependent Density Functional Theory (TD-DFT). This is because the photophysics of these systems can involve multiple electronic configurations that are close in energy (quasi-degenerate), especially as the rings twist. researchgate.net Advanced multiconfigurational quantum chemical methods are essential for an accurate description.

Complete Active Space Self-Consistent Field (CASSCF) : This method provides a qualitatively correct starting point for describing excited states. nih.govdipc.org For 3,4'-Dimethyl-4-fluorobiphenyl, a CASSCF calculation would involve selecting an "active space" of orbitals and electrons most crucial to the electronic transitions, typically the π and π* orbitals of the biphenyl system. CASSCF correctly describes the multiconfigurational nature of the wave function, which is critical for bond breaking/formation, conical intersections, and describing certain excited states. researchgate.netdipc.org

Complete Active Space Second-Order Perturbation Theory (CASPT2) : While CASSCF accounts for the main (static) electron correlation within the active space, it misses the remaining (dynamic) correlation. CASPT2 is a method that adds this dynamic correlation via second-order perturbation theory, yielding much more accurate transition and emission energies. researchgate.netresearchgate.net The combination of CASSCF with a subsequent CASPT2 correction is a benchmark approach for studying the excited states of organic molecules. nih.gov

Extended Multi-Configurational Quasi-degenerate Perturbation Theory (XMCQDPT2) : This is another powerful multireference perturbation theory. It is particularly useful for studying multiple excited states simultaneously and can be more robust against technical problems like "intruder states" that can affect CASPT2 calculations. researchgate.net XMCQDPT2 has been successfully applied to rationalize substituent effects on the excited states of other biphenyl systems. researchgate.net

These methods would be used to compute the vertical excitation energies (corresponding to light absorption), optimized geometries of excited states, and emission energies (fluorescence/phosphorescence). They are crucial for building a complete picture of the molecule's potential photophysical or photochemical behavior. arxiv.org

Table 3: Application of Advanced Quantum Methods to Excited State Analysis

| Method | Purpose in Analysis of 3,4'-Dimethyl-4-fluorobiphenyl | Key Information Obtained |

| CASSCF | Provides a qualitatively correct multiconfigurational reference wave function for ground and excited states. dipc.org | Wave function character, optimized geometries of excited states, location of conical intersections. |

| CASPT2 | Adds dynamic electron correlation to the CASSCF result for quantitative accuracy. researchgate.netresearchgate.net | Accurate vertical absorption energies, adiabatic transition energies, and emission energies. |

| XMCQDPT2 | Provides a robust calculation of energies for multiple quasi-degenerate excited states, accounting for substituent effects. researchgate.net | Accurate excited state energy levels and potential energy surfaces, especially when multiple states are close in energy. |

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like 3,4'-Dimethyl-4-fluorobiphenyl, this could involve modeling its synthesis, such as through a Suzuki-Miyaura coupling, or its subsequent reactivity. scielo.br The general approach involves using quantum chemical methods, most commonly DFT, to map out the potential energy surface of the reaction. smu.edu

A typical workflow for modeling a reaction mechanism includes:

Locating Stationary Points : The geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS) are optimized. A transition state represents the highest energy point along the reaction coordinate.

Frequency Analysis : Vibrational frequency calculations are performed on all optimized structures. For a minimum energy structure (reactant, product, intermediate), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). smu.edu

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation starts from the transition state geometry and follows the path of steepest descent downhill to the reactants on one side and the products on the other. This confirms that the located transition state correctly connects the desired minima on the potential energy surface. smu.edu

For 3,4'-Dimethyl-4-fluorobiphenyl, one could model the key C-C bond-forming step in a Suzuki-Miyaura coupling between a fluorinated aryl halide and a methylated phenylboronic acid. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Table 4: Steps in Computational Modeling of a Reaction Mechanism

| Step | Computational Task | Information Gained |

| 1. Geometry Optimization | Find the minimum energy structures of reactants, intermediates, products, and transition states using a method like DFT. | Stable and transition-state geometries (bond lengths, angles). |

| 2. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency); provides zero-point vibrational energy (ZPVE). |

| 3. IRC Following | Trace the minimum energy path from the transition state to the connected minima. smu.edu | Verification that the transition state connects the correct reactants and products. |

| 4. Energy Calculation | Compute the single-point electronic energies of all structures at a high level of theory and add thermal/ZPVE corrections. | A quantitative potential energy surface, including activation energies and reaction enthalpy. |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on Fluorinated Biphenyls

The introduction of electrophiles to the aromatic rings of fluorinated biphenyls is guided by the directing effects of the existing substituents. The fluorine atom, being an ortho-, para-directing deactivator, and the methyl groups, being ortho-, para-directing activators, influence the position of incoming electrophiles.

In the case of 3,4'-Dimethyl-4-fluorobiphenyl, the 4-fluoro-3-methylphenyl ring and the 4'-methylphenyl ring present different electronic environments. The 4'-methylphenyl ring is activated towards electrophilic attack, with the ortho positions relative to the methyl group being the most likely sites for substitution. The 4-fluoro-3-methylphenyl ring is more complex. The activating effect of the methyl group at position 3 is countered by the deactivating effect of the fluorine at position 4.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with nitric acid in the presence of a strong acid like sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. For biphenyl (B1667301) itself, nitration can yield 2-nitro-biphenyl and 4-nitro-1,1′-biphenyl. rsc.org

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst lead to the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic rings can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst.

The regioselectivity of these reactions on 3,4'-Dimethyl-4-fluorobiphenyl would be a subject of interest for synthetic chemists, as it would determine the feasibility of producing specific substituted derivatives.

Nucleophilic Aromatic Substitution Reactions with Fluorine as a Leaving Group

The carbon-fluorine bond in aryl fluorides is generally strong, making nucleophilic aromatic substitution (SNA) challenging unless the aromatic ring is activated by electron-withdrawing groups. researchgate.net In 3,4'-Dimethyl-4-fluorobiphenyl, the presence of electron-donating methyl groups makes the fluorine atom a poor leaving group for traditional SNAr reactions.

However, under specific conditions, such as photochemical activation or the use of strong nucleophiles and catalysts, the fluorine atom can be displaced. researchgate.net For instance, photochemical methods have been developed for the radiofluorination of arenes, suggesting the possibility of reversible or displacement reactions under certain energetic conditions. researchgate.net

It is important to note that SNAr reactions are typically limited to electron-deficient arenes due to the kinetic barriers associated with C-F bond formation and cleavage. researchgate.net Research into transition-metal-free amination and hydrodefluorination of aryl fluorides has shown that solvated electrons can promote these reactions via a radical-nucleophilic substitution (SRN1) mechanism. nih.gov

Oxidative and Reductive Transformations of the Biphenyl Core

The biphenyl core of 3,4'-Dimethyl-4-fluorobiphenyl can undergo both oxidative and reductive transformations, which can lead to a variety of products.

Oxidative Transformations: Oxidation can target the aromatic rings or the methyl groups.

Ring Oxidation: Strong oxidizing agents can lead to ring-opening and degradation of the biphenyl structure. In environmental contexts, hydroxyl radicals can oxidize polychlorinated biphenyls (PCBs) by adding a hydroxyl group to non-halogenated sites. Gas-phase oxidation of biphenyl by hydroxyl radicals can yield benzoic acid. dss.go.th Microbial systems, such as the fungus Cunninghamella elegans, can hydroxylate 4-fluorobiphenyl (B1198766), primarily at the 4'-position. ucd.ie Similarly, the bacterium Pseudomonas pseudoalcaligenes KF707 can degrade fluorinated biphenyls through dioxygenase-mediated pathways. ucd.ie

Methyl Group Oxidation: The methyl groups can be oxidized to carboxylic acids or other oxygenated functionalities under appropriate conditions.

Supercritical Water Oxidation (SCWO): This process, conducted at high temperatures and pressures, can effectively destroy recalcitrant compounds like PCBs, ultimately mineralizing them to CO2, HCl, and H2O. Studies on biphenyl itself under SCWO conditions have shown its high chemical stability but also the complexity of the ring-opening reactions involved. acs.org

Reductive Transformations: Reduction of the biphenyl core can lead to the formation of cyclohexylbenzene (B7769038) or bicyclohexyl (B1666981) derivatives.

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or rhodium under hydrogen pressure can reduce the aromatic rings. For example, the reduction of biphenyl with a ruthenium-on-carbon (Ru/C) catalyst can yield 1,1'-bi(cyclohexane). rsc.org Nickel-catalyzed hydrogenation in the presence of isopropyl alcohol as a hydrogen donor can produce cyclohexylbenzene. rsc.org

Dissolving Metal Reduction: Using alkali metals like lithium in liquid ammonia (B1221849) can also reduce the biphenyl system, affording products like tetrahydro-1,1'-biphenyl. rsc.org

Reductive Coupling: Reductive couplings of aryl halides, including those on a biphenyl scaffold, can be achieved photocatalytically using water as a reductant, offering a green synthetic route to biaryl skeletons. d-nb.info

Interactive Data Table: Oxidative and Reductive Transformations

| Transformation | Reagents/Conditions | Potential Products |

| Oxidation | ||

| Hydroxyl Radicals | Fenton's reagent | Hydroxylated biphenyls |

| Gas-Phase OH Radicals | Photolysis of O3 in H2O | Benzoic acid derivatives |

| Microbial Oxidation | Cunninghamella elegans | Hydroxylated fluorobiphenyls |

| Supercritical Water Oxidation | High T and P, O2 | CO2, HF, H2O |

| Reduction | ||

| Catalytic Hydrogenation | Ru/C, H2 | Bi(cyclohexane) |

| Catalytic Hydrogenation | Ni, i-PrOH | Cyclohexylbenzene |

| Dissolving Metal Reduction | Li, NH3 | Tetrahydrobiphenyl |

| Photocatalytic Reductive Coupling | Pd/g-C3N4*, H2O, light | Biaryl skeletons |

Investigations into Carbon-Hydrogen (C-H) and Carbon-Fluorine (C-F) Bond Activation Processes

The activation of C-H and C-F bonds is a significant area of research for the functionalization of otherwise inert molecules.

C-H Bond Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. nih.govrsc.org For biphenyl derivatives, this can lead to the formation of new C-C or C-heteroatom bonds at specific positions. nih.govresearchgate.net For instance, palladium-catalyzed C-H activation of 2-aryl-benzimidazoles allows for coupling with iodobenzene (B50100) analogs to form 2(2'-biphenyl)-benzimidazoles. nih.gov Similarly, rhodium catalysts have been used for the regioselective C-H allylation of simple arenes. nih.gov The presence of directing groups can control the site of C-H activation. wiley.comacs.org

C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its activation challenging. researchgate.net However, various transition-metal catalysts, particularly those based on rhodium, nickel, and palladium, have been developed to cleave C-F bonds, enabling the synthesis of diverse fluorinated and defluorinated compounds. researchgate.netnih.govacs.org For example, rhodium(I) complexes can catalyze the C-F bond activation of fluorinated aromatic compounds. acs.org Aluminum-mediated C-F bond activation has also been shown to lead to regioselective C-C bond formation. rsc.org Reductive defluorination can be achieved photochemically or using strong reducing agents. rsc.org

Mechanistic Studies of Fluorination and Defluorination Reactions

Understanding the mechanisms of fluorination and defluorination is crucial for controlling these reactions and designing new synthetic methods.

Fluorination Mechanisms: The synthesis of fluorinated biphenyls often involves nucleophilic or electrophilic fluorination strategies. Mechanistic studies on palladium-catalyzed fluorination have implicated the involvement of high-valent Pd(IV) intermediates in the crucial C-F bond-forming reductive elimination step. rsc.org The ligand environment around the metal center plays a critical role in facilitating this process. rsc.org

Defluorination Mechanisms: Defluorination can proceed through several pathways:

Reductive Defluorination: This can occur under anaerobic conditions through stepwise substitution of fluorine with hydrogen via electron transfer. mdpi.com Photochemical methods using super-photoreductants can also achieve reductive defluorination. rsc.org

Hydrolytic Defluorination: This involves the nucleophilic attack of water or hydroxide (B78521) ions, displacing the fluorine atom. mdpi.com

Oxidative Defluorination: This pathway is often mediated by enzymes like cytochrome P450 monooxygenases, which can insert an oxygen atom into the C-F bond, leading to its cleavage. mdpi.comnih.gov

Catalytic Hydrodefluorination: Bimetallic catalysts, such as a rhodium-indium complex, have been shown to catalytically hydrogenolyze aryl C-F bonds. nsf.gov The mechanism involves oxidative addition of the C-F bond to the metal center, followed by reaction with H2. nsf.gov

Strategies for Selective Derivatization to Modulate Chemical Properties

The selective introduction of functional groups onto the 3,4'-Dimethyl-4-fluorobiphenyl scaffold can be used to fine-tune its physical, chemical, and biological properties.

Strategies for selective derivatization include:

Directed C-H Functionalization: By incorporating a directing group, specific C-H bonds can be selectively functionalized. wiley.comwhiterose.ac.uk This allows for the introduction of various substituents at positions that would be difficult to access through classical electrophilic substitution.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for creating C-C bonds and can be used to synthesize a wide range of substituted biphenyls, including monofluorinated analogues of PCBs. rsc.orgnih.govacs.org

Sequential C-H Bond Functionalization: It is possible to selectively functionalize different C-H bonds in a stepwise manner. For example, palladium-catalyzed direct arylation can be used to first functionalize a more reactive C-H bond on one ring, followed by functionalization of a C-H bond on the other ring. acs.org

Modification of Existing Functional Groups: The methyl groups on 3,4'-Dimethyl-4-fluorobiphenyl can be transformed into other functionalities, such as halogens, hydroxyl groups, or carboxylic acids, providing another avenue for derivatization.

By employing these strategies, a library of derivatives of 3,4'-Dimethyl-4-fluorobiphenyl can be synthesized, each with potentially unique properties for various applications in materials science and medicinal chemistry. The use of fluorine as a substituent can also serve as a sensitive probe in mechanistic and toxicological studies. nih.govuiowa.edunih.gov

Interactive Data Table: Selective Derivatization Strategies

| Strategy | Catalyst/Reagents | Type of Bond Formed | Key Feature |

| Directed C-H Functionalization | Pd or Rh catalysts, Directing Group | C-C, C-Heteroatom | High regioselectivity at specific C-H bonds. |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid/ester | C-C | Versatile for building complex biphenyl structures. |

| Sequential C-H Functionalization | Pd catalyst | C-C | Stepwise modification of different C-H bonds. |

| Functional Group Interconversion | Various reagents | C-X (X = O, Hal, etc.) | Transformation of existing methyl groups. |

Environmental Fate and Academic Degradation Mechanisms

Microbial Biodegradation Pathways

Microbial biodegradation is a primary mechanism for the breakdown of persistent organic pollutants. Both aerobic and anaerobic processes can contribute, though their efficacy against fluorinated compounds varies significantly.

Aerobic microorganisms, particularly certain bacterial and fungal species, have demonstrated the ability to degrade fluorinated biphenyls. The biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707, for instance, can utilize mono- and polyfluorinated biphenyls as its sole source of carbon and energy. oup.comresearchgate.netucd.ie Studies on 2-fluorobiphenyl (B19388) and 4-fluorobiphenyl (B1198766) show that this bacterium employs the classical "bph" (biphenyl) catabolic pathway. oup.comoup.com This process typically begins with the dioxygenation of the non-fluorinated or less-substituted ring, leading to ring cleavage and the eventual formation of fluorinated benzoic acids. oup.comoup.com Specifically, growth on 4-fluorobiphenyl yielded 4-fluorobenzoate (B1226621) as a major metabolite. oup.comnih.gov

Fungi, including various species of mycorrhizal fungi, also play a role in the biotransformation of fluorinated biphenyls. ucd.ie Research on the degradation of 4-fluorobiphenyl (4FBP) by ectomycorrhizal fungi like Tylospora fibrillosa and others such as Suillus variegatus and Hymenoscyphus ericae revealed their capacity to transform the compound into hydroxylated products. nih.gov Unlike the complete degradation pathway seen in some bacteria, fungal transformation often results in products such as 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol. nih.govsmolecule.com The fungus Cunninghamella elegans has also been shown to transform 4-fluorobiphenyl into hydroxylated metabolites and their subsequent sulfate (B86663) and β-glucuronide conjugates. researchgate.net

| Microorganism | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes KF707 | 2-fluorobiphenyl, 4-fluorobiphenyl, 4,4'-difluorobiphenyl, pentafluorobiphenyl | Utilizes compounds as sole carbon source via the biphenyl (B1667301) degradation pathway, producing fluorobenzoates. | oup.com, researchgate.net, oup.com |

| Burkholderia xenovorans LB400 | 4,4'-difluorobiphenyl, pentafluorobiphenyl | Capable of using polyfluorinated biphenyls as a sole carbon source. | researchgate.net, nih.gov |

| Mycorrhizal Fungi (e.g., Tylospora fibrillosa) | 4-fluorobiphenyl | Biotransforms 4FBP into hydroxylated metabolites like 4-fluorobiphen-4′-ol. | nih.gov |

| Cunninghamella elegans (Fungus) | 4-fluorobiphenyl | Transforms 4FBP to mono- and dihydroxylated products and their conjugates. | ucd.ie, researchgate.net |

Anaerobic degradation of fluorinated aromatic compounds is generally less efficient than aerobic processes and is highly dependent on the prevailing redox conditions. ifremer.fr Many fluorinated compounds are recalcitrant under sulfate-reducing and methanogenic conditions. researchgate.netnih.gov However, degradation can occur under denitrifying (nitrate-reducing) conditions. researchgate.netnih.gov

While the anaerobic degradation of biphenyl itself has been documented in sulfate-reducing enrichment cultures, the transformation of fluorinated analogs often occurs through co-metabolism. oup.com In one study, a sulfate-reducing culture capable of degrading biphenyl was also able to convert 4-fluorobiphenyl, which was added as a co-substrate, into its corresponding fluorinated carboxylic acid analog. oup.comnih.gov This suggests that in anaerobic environments where biphenyl is being actively degraded, a co-metabolic transformation of 3,4'-Dimethyl-4-fluorobiphenyl could potentially occur. However, complete mineralization under strictly anaerobic conditions is considered challenging. ifremer.fr

The key to aerobic bacterial degradation of biphenyl and its halogenated derivatives lies in a set of enzymes encoded by the bph genes. nih.gov The initial and rate-limiting step is catalyzed by biphenyl dioxygenase (BPDO), a multi-component enzyme that inserts two hydroxyl groups onto the aromatic ring. nih.govfrontiersin.org This enzyme exhibits a preference for attacking the non-halogenated or less-halogenated ring. nih.gov

The process unfolds as follows:

Biphenyl Dioxygenase (BPDO/BphA) : Catalyzes the dihydroxylation of a biphenyl ring to produce a cis-dihydrodiol. For a fluorinated biphenyl, this attack is likely on the dimethyl-substituted ring of 3,4'-Dimethyl-4-fluorobiphenyl. nih.gov

cis-Biphenyl-dihydrodiol Dehydrogenase (BphB) : Dehydrogenates the dihydrodiol to form the corresponding dihydroxybiphenyl (a catechol derivative). nih.gov

2,3-Dihydroxybiphenyl-1,2-dioxygenase (BphC) : This enzyme cleaves the dihydroxylated ring in a meta-cleavage reaction, breaking the aromatic structure. oup.comnih.gov

Downstream Hydrolases and Enzymes (BphD, etc.) : A series of subsequent enzymatic reactions catabolize the ring-cleavage product into smaller molecules, such as benzoate (B1203000) derivatives and intermediates of central metabolism like the Krebs cycle. oup.comnih.gov

The substrate specificity of the initial dioxygenase (BPDO) is crucial in determining whether a particular fluorinated biphenyl can be degraded and at what rate. nih.gov

Anaerobic Degradation in Environmental Systems

Identification and Characterization of Fluorinated Metabolites and Recalcitrant Byproducts

The degradation of fluorinated biphenyls often leads to the accumulation of stable, fluorinated intermediates that can be more persistent than the parent compound. The identification of these metabolites is critical for understanding the completeness of the degradation pathway.

In studies with P. pseudoalcaligenes KF707 degrading 4-fluorobiphenyl, the primary metabolites identified were 4-fluorobenzoate and 4-fluoro-1,2-dihydro-1,2-dihydroxybenzoate. oup.comoup.comnih.gov The bacterium was unable to further utilize 4-fluorobenzoate as a growth substrate, indicating that this metabolite is a recalcitrant byproduct of the pathway. oup.comoup.com Similarly, the degradation of 2-fluorobiphenyl by the same strain resulted in the accumulation of 2-fluorobenzoate (B1215865) and 2-fluoromuconic acid. oup.comoup.com

Fungal biotransformation yields different products. The primary metabolites from the degradation of 4-fluorobiphenyl by mycorrhizal fungi are hydroxylated derivatives, such as 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol. nih.gov Anaerobic co-metabolism has been shown to produce a fluorinated analog of biphenyl-4-carboxylic acid. oup.com Based on these findings, the degradation of 3,4'-Dimethyl-4-fluorobiphenyl would likely produce fluorinated analogs of benzoic acid or hydroxylated biphenyls, which may resist further breakdown.

| Parent Compound | Degrading Organism/Condition | Identified Metabolite(s)/Byproduct(s) | Reference(s) |

|---|---|---|---|

| 4-Fluorobiphenyl | Pseudomonas pseudoalcaligenes KF707 (Aerobic) | 4-Fluorobenzoate, 4-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate | oup.com, nih.gov, oup.com |

| 2-Fluorobiphenyl | Pseudomonas pseudoalcaligenes KF707 (Aerobic) | 2-Fluorobenzoate, 2-Fluoromuconic acid | oup.com, oup.com |

| 4,4'-Difluorobiphenyl | P. pseudoalcaligenes KF707 (Aerobic) | 4-Fluorobenzoate | nih.gov |

| 4-Fluorobiphenyl | Mycorrhizal Fungi (Aerobic) | 4-Fluorobiphen-4′-ol, 4-Fluorobiphen-3′-ol | smolecule.com, nih.gov |

| 4-Fluorobiphenyl | Sulfate-reducing culture (Anaerobic Co-metabolism) | Fluorinated analog of biphenyl-4-carboxylic acid | oup.com, nih.gov |

Factors Influencing Environmental Persistence and Transformation in Different Compartments (e.g., soil, water, microbial community activity)

The persistence of 3,4'-Dimethyl-4-fluorobiphenyl in the environment is governed by a combination of its intrinsic chemical properties and external environmental factors.

Chemical Structure : The carbon-fluorine bond is exceptionally strong and stable, making fluorinated compounds inherently resistant to both chemical and biological degradation. mdpi.com This property is a primary reason for their environmental persistence. mdpi.comfao.orgacs.org

Environmental Compartment : In soil and sediments , the compound's fate is influenced by its tendency to sorb to organic matter, which can reduce its bioavailability to microorganisms. fao.org The availability of oxygen is also a critical factor, with degradation being much slower in anoxic (oxygen-depleted) zones of soil and sediment. ifremer.frscirp.orgcsic.es In water , the compound's low solubility may limit its concentration in the aqueous phase, but it can persist and be transported over long distances. coastalwiki.org

Availability of Electron Acceptors : In anaerobic environments, the type of available electron acceptor is crucial. As noted, degradation of fluorinated aromatics is more likely under denitrifying conditions than under sulfate-reducing or methanogenic conditions, making the presence of nitrate (B79036) a key factor for anaerobic transformation. researchgate.netnih.gov

Development of Bioremediation Strategies for Fluorinated Aromatic Pollutants

Addressing contamination by persistent fluorinated aromatic pollutants requires targeted bioremediation strategies. Research has focused on harnessing and enhancing the power of microorganisms to break down these recalcitrant compounds. mdpi.com

Key strategies include:

Bioaugmentation : This involves introducing specialized microorganisms, such as strains of Pseudomonas or Burkholderia, known for their ability to degrade halogenated biphenyls, into a contaminated site to enhance the native microbial community's degradative capacity. researchgate.netresearchgate.net

Biostimulation : This strategy aims to stimulate the activity of indigenous degrading microorganisms by adding nutrients, oxygen, or other limiting factors to the environment. mdpi.com For anaerobic degradation, this could involve adding a source of nitrate to promote denitrification.

Use of Microbial Consortia : Since the degradation of complex pollutants often requires multiple metabolic steps, using a consortium of different microbial species can be more effective than a single strain. mdpi.comfrontiersin.org Different members of the consortium can carry out different steps of the degradation pathway, including the breakdown of recalcitrant intermediates. nih.govfrontiersin.org

Genetic and Enzyme Engineering : Modern biotechnology offers tools to improve the efficiency of bioremediation. This includes genetically engineering bacteria to enhance the expression of key enzymes like dioxygenases or modifying the enzymes themselves through directed evolution to broaden their substrate range and increase their activity towards specific pollutants like fluorinated biphenyls. mdpi.comnih.gov

Integrated Approaches : Combining biological treatments with physicochemical methods, such as advanced oxidation or sorption technologies, can provide a more comprehensive and effective remediation solution for sites heavily contaminated with persistent fluorinated pollutants. mdpi.comresearchgate.net

Applications in Materials Science and Emerging Technologies

Utilization in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent (EL) Devices

Fluorinated biphenyls are a significant class of materials used in the development of Organic Light-Emitting Diodes (OLEDs) and other electroluminescent devices. rsc.orgacs.org Their inherent rigidity and defined electronic properties are crucial for creating stable and efficient charge transport and emissive layers. rsc.org The introduction of fluorine atoms can modify the electronic characteristics and enhance the thermal stability of these materials. researchgate.net

While direct studies on 3,4'-Dimethyl-4-fluorobiphenyl for OLED applications are not prominent in the literature, its structural motif is part of a well-studied class of materials. Generic research suggests that its electronic properties could make it a candidate for use in OLEDs. smolecule.com More specifically, the 4-fluorobiphenyl (B1198766) unit, which is a core component of the title compound, is present in larger, high-performance OLED materials. For instance, derivatives containing benzoxazole (B165842) units attached to a fluorinated biphenyl (B1667301) core have been synthesized and investigated as emissive materials, demonstrating strong luminescence. researchgate.net

Integration into Liquid Crystal Displays (LCDs) and Chemoresponsive Liquid Crystals

Fluorinated biphenyls are critical components in the formulation of liquid crystal mixtures for displays (LCDs). rsc.orgacs.org The inclusion of fluorine as a lateral substituent is a widely used strategy to modify and tune the physical properties of liquid crystals, such as dielectric anisotropy, viscosity, and the temperature range of liquid crystalline phases (mesophases). figshare.comresearchgate.net

The effect of a fluoro-substituent is highly dependent on its position on the biphenyl core. Studies on various cyanobiphenyls show that a fluorine atom can either enhance or suppress certain mesophases. tandfonline.com For example, the introduction of a fluorine atom onto the inter-ring of a biphenyl unit can increase the twist in the molecular structure, which in turn reduces π–π interactions and can favor the formation of a nematic mesophase over a smectic one. figshare.com Research on other fluorinated biphenyls demonstrates that this substitution can improve mesophase stability. vulcanchem.com Although the specific mesogenic properties of 3,4'-Dimethyl-4-fluorobiphenyl have not been detailed in the searched literature, its structure is consistent with the class of compounds used to engineer the properties of liquid crystal materials.

Development as Organic Semiconductors and Molecular Wires in Electronic Devices

The development of high-performance organic semiconductors is essential for next-generation electronics, including flexible displays and printable circuits. Fluorinated biphenyls have been identified as promising candidates for organic semiconductors due to their electronic properties and chemical stability. rsc.orgacs.org The biphenyl structure provides a π-conjugated system necessary for charge transport.

While specific charge transport properties, such as charge carrier mobility and conductivity, have not been reported for 3,4'-Dimethyl-4-fluorobiphenyl, research on analogous compounds provides insight into the characteristics of this material class. A detailed study on novel difluorobiphenyl derivatives investigated their structural and spectroscopic properties through experimental and computational methods. acs.org These studies are crucial for understanding how substituents affect molecular packing and electronic structure, which are key determinants of semiconductor performance. acs.org The data below from related compounds illustrates the typical properties that are evaluated for this class of materials. acs.org

| Compound Name | Molecular Formula | Melting Point (°C) | UV-vis (λmax, nm) | Dihedral Angle (°) |

|---|---|---|---|---|

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C16H16F2 | 105–107 | 256.4 | 39.4 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C14H10F2O | 71–72 | - | -38.5 |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | C12H7F2NO2 | 92–93 | - | - |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | C13H10F2S | 98–100 | - | - |

Table 1: Physicochemical properties of various fluorinated biphenyl derivatives, illustrating typical data for this class of organic semiconductors. Data sourced from a study on novel fluorinated biaryl compounds. acs.org

Incorporation into Metal-Organic Frameworks (MOFs) and Other Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netpreveda.sk The introduction of fluorine into the organic linkers is a known strategy to enhance the properties of MOFs, such as their hydrolytic stability and their selectivity in gas sorption, due to the hydrophobicity and polarity of the C-F bond. researchgate.netrsc.org